Introduction: The Imidazole Scaffold and its Significance
Introduction: The Imidazole Scaffold and its Significance
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-(p-tolyl)-1H-imidazole
The imidazole moiety is a five-membered heterocyclic aromatic ring containing two non-adjacent nitrogen atoms.[1] First synthesized by Heinrich Debus in 1858, this simple scaffold is a cornerstone of modern chemistry and biology.[2] Its unique electronic structure, amphoteric nature (acting as both an acid and a base), and ability to participate in hydrogen bonding make it a "privileged structure" in medicinal chemistry.[2] The imidazole ring is a fundamental component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine, where it plays critical roles in enzyme catalysis and cell signaling.[2]
This guide focuses on a specific, non-symmetrically substituted derivative: 4-Methyl-5-(p-tolyl)-1H-imidazole . The strategic placement of a small alkyl group (methyl) and a larger aryl group (p-tolyl) on the C4 and C5 positions creates a molecule with distinct steric and electronic properties, making it a valuable building block for developing new pharmaceuticals, advanced materials, and specialized chemical agents.[3][4]
A critical chemical feature of asymmetrically substituted imidazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly migrate between the two ring nitrogens, leading to an equilibrium between the 4-methyl-5-(p-tolyl) and 5-methyl-4-(p-tolyl) forms.[2] For the purpose of this guide, we will refer to the compound as 4-Methyl-5-(p-tolyl)-1H-imidazole, while acknowledging that its chemical behavior is a reflection of this dynamic equilibrium.
Synthesis and Purification
Synthetic Strategy: Multi-Component Condensation
The synthesis of 2,4,5-trisubstituted imidazoles is often achieved with high efficiency through one-pot, multi-component reactions.[5][6] These methods are advantageous as they reduce reaction time and avoid the need to isolate intermediates, aligning with the principles of green chemistry.[6] A common and effective approach is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.
For the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole, a logical pathway involves the reaction of 1-(p-tolyl)propane-1,2-dione (a diketone), formaldehyde (an aldehyde), and ammonium acetate, which serves as the ammonia source. The reaction is typically catalyzed by an acid and driven to completion by heating.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis.
Materials:
-
1-(p-tolyl)propane-1,2-dione
-
Formaldehyde (37% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(p-tolyl)propane-1,2-dione (10 mmol), ammonium acetate (30 mmol, 3 equivalents), and glacial acetic acid (50 mL). The use of excess ammonium acetate ensures a sufficient supply of ammonia, while glacial acetic acid acts as both the solvent and the acid catalyst to facilitate the condensation steps.
-
Addition of Aldehyde: To the stirring mixture, add formaldehyde solution (12 mmol, 1.2 equivalents).
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Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[6]
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Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). This step is crucial to remove the acetic acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
The crude product is purified by column chromatography on silica gel. The solid is first dissolved in a minimal amount of dichloromethane and loaded onto the column. The column is eluted with a gradient of ethyl acetate in hexane. Fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield 4-Methyl-5-(p-tolyl)-1H-imidazole as a crystalline solid. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Methyl-5-(p-tolyl)-1H-imidazole.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by the interplay of the polar imidazole ring and the nonpolar tolyl and methyl substituents.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₂N₂ | Calculated from structure |
| Molecular Weight | 172.23 g/mol | Calculated from formula |
| Appearance | White to light yellow crystalline solid | Typical for similar imidazole compounds[7] |
| Melting Point | ~180-190 °C (Predicted) | Based on the m.p. of 4-Methyl-2-phenylimidazole (180-183 °C)[8][9] |
| Solubility | Soluble in polar organic solvents (Ethanol, DCM); sparingly soluble in water. | Imidazoles are generally soluble in polar solvents[2] |
| pKa | ~6-7 (for protonated form); ~14 (for N-H proton) | Based on general pKa values for imidazole derivatives[2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups.
| Technique | Expected Observations |
| ¹H NMR | δ ~12-13 ppm (s, br, 1H): N-H proton of the imidazole ring.[6] δ ~7.1-7.5 ppm (m, 5H): Aromatic protons (AA'BB' system for p-tolyl ring and one imidazole C-H proton). δ ~2.4 ppm (s, 3H): Methyl protons of the tolyl group. δ ~2.2 ppm (s, 3H): Methyl protons on the C4 of the imidazole ring. |
| ¹³C NMR | δ ~145 ppm: Quaternary carbon of imidazole (C5-tolyl). δ ~135-140 ppm: Quaternary carbons of tolyl ring and imidazole (C4-methyl, C2). δ ~120-130 ppm: Aromatic C-H carbons. δ ~21 ppm: Tolyl methyl carbon. δ ~10-15 ppm: Imidazole methyl carbon. |
| IR (KBr, cm⁻¹) | ~3400-3200 (broad): N-H stretching vibration.[6] ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching (methyl groups). ~1610, 1520, 1480: C=N and C=C stretching vibrations of the imidazole and aryl rings.[6] |
| Mass Spec. (ESI-MS) | [M+H]⁺: m/z 173.11 |
Chemical Reactivity
The reactivity of 4-Methyl-5-(p-tolyl)-1H-imidazole is governed by the electronic characteristics of the imidazole ring.
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Basicity: The sp²-hybridized nitrogen atom (N-3) has a lone pair of electrons in the plane of the ring, making it a Lewis base. It readily protonates in the presence of acid to form a stable imidazolium salt.[2] This nitrogen is the primary site for coordination to metal ions.
-
Acidity: The N-H proton (at N-1) is weakly acidic (pKa ~14) and can be deprotonated by a strong base to form an imidazolate anion. This anion is a potent nucleophile.
-
N-Substitution: The N-1 position can be readily functionalized via alkylation or arylation reactions after deprotonation, or under conditions like the Ullmann coupling for N-arylation.[3]
-
Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, though it is less reactive than pyrrole. Substitution typically occurs at the C-2 position, which is the most electron-rich carbon not bearing a substituent. Reactions like halogenation or nitration would likely target this site, although reaction conditions must be carefully controlled to avoid reaction at the aryl ring or decomposition.
Reactivity Map
Caption: Key reactive sites on the 4-Methyl-5-(p-tolyl)-1H-imidazole scaffold.
Potential Applications
The unique substitution pattern of 4-Methyl-5-(p-tolyl)-1H-imidazole makes it a candidate for several high-value applications.
-
Medicinal Chemistry: Imidazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][4] This specific molecule can serve as a key intermediate or a final active pharmaceutical ingredient (API) where the tolyl group can interact with hydrophobic pockets in biological targets.
-
Corrosion Inhibition: Heterocyclic compounds containing nitrogen atoms, like imidazoles, are effective corrosion inhibitors for metals.[3] They function by adsorbing onto the metal surface and forming a protective film. The 4-methyl-1-(p-tolyl) imidazole isomer has been specifically studied for this purpose, showing it improves the stability of protective patinas on bronze.[3]
-
Materials Science: Substituted imidazoles are widely used as curing agents and accelerators for epoxy resins.[7] They facilitate the polymerization process, leading to materials with enhanced thermal and mechanical stability. 4-Methyl-2-phenylimidazole, a closely related compound, is used in the curing of bisphenol-F epoxy resins.[8][9]
Conclusion
4-Methyl-5-(p-tolyl)-1H-imidazole is a versatile heterocyclic compound with a rich chemical profile. Its synthesis via robust multi-component reactions makes it accessible for research and development. The interplay of its acidic and basic nitrogen centers, coupled with the potential for substitution at the C-2 position, provides multiple handles for chemical modification. These properties, along with the established utility of the imidazole scaffold, position this molecule as a valuable building block for future innovations in drug discovery, materials science, and industrial chemistry.
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